3-(4-CHLOROBENZENESULFONYL)-6-FLUORO-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a chlorobenzenesulfonyl group, a fluorine atom, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Piperazine Substitution: The final step involves the substitution of the quinoline core with the phenylpiperazine moiety, which can be achieved through nucleophilic substitution reactions using appropriate piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the quinoline core can intercalate with DNA, leading to potential anticancer activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits antimicrobial activity.
Uniqueness
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O2S/c26-18-6-9-21(10-7-18)33(31,32)24-17-28-23-11-8-19(27)16-22(23)25(24)30-14-12-29(13-15-30)20-4-2-1-3-5-20/h1-11,16-17H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKIZMTWLDXRDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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